

# Technical Guide: Physical and Chemical Characteristics of 2-(2-Ethoxyethoxy)ethanol-d5

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethanol-d5

Cat. No.: B597804

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the physical and chemical characteristics of **2-(2-Ethoxyethoxy)ethanol-d5**. This deuterated form of 2-(2-Ethoxyethoxy)ethanol is a valuable tool in various research and development applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, provides a means to trace the metabolic fate of the molecule and can serve as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).<sup>[1]</sup>

It is important to note that while 2-(2-Ethoxyethoxy)ethanol is a well-characterized compound, specific experimental data for its deuterated analogue, **2-(2-Ethoxyethoxy)ethanol-d5**, is limited. The information presented herein is a combination of calculated values for the deuterated compound and experimentally determined values for the non-deuterated parent compound, which are expected to be very similar.

## Core Physical and Chemical Properties

The primary physical and chemical properties of **2-(2-Ethoxyethoxy)ethanol-d5** are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property          | Value                                                             | Notes                                                                             |
|-------------------|-------------------------------------------------------------------|-----------------------------------------------------------------------------------|
| Chemical Name     | 2-(2-(Ethoxy-d5)ethoxy)ethanol                                    | Deuteration is on the ethyl group.                                                |
| Synonyms          | Diethylene glycol monoethyl-d5 ether, Carbitol-d5                 |                                                                                   |
| Molecular Formula | C6H9D5O3                                                          | Calculated                                                                        |
| Molecular Weight  | 139.20 g/mol                                                      | Calculated                                                                        |
| Appearance        | Colorless liquid                                                  | Based on the non-deuterated compound. <a href="#">[2]</a> <a href="#">[3]</a>     |
| Boiling Point     | 196-202 °C                                                        | For the non-deuterated compound. <a href="#">[2]</a> <a href="#">[3]</a>          |
| Melting Point     | -76 °C                                                            | For the non-deuterated compound. <a href="#">[2]</a> <a href="#">[3]</a>          |
| Density           | ~0.989 g/cm <sup>3</sup> at 20 °C                                 | For the non-deuterated compound; the deuterated compound will be slightly denser. |
| Flash Point       | 96 °C (205 °F)                                                    | For the non-deuterated compound. <a href="#">[2]</a> <a href="#">[3]</a>          |
| Solubility        | Miscible with water, ethanol, acetone, and many organic solvents. | Based on the non-deuterated compound.                                             |
| Hygroscopicity    | Hygroscopic                                                       | Based on the non-deuterated compound. <a href="#">[2]</a>                         |

## Applications in Research and Drug Development

Deuterated compounds, such as **2-(2-Ethoxyethoxy)ethanol-d5**, are of significant interest in pharmaceutical research and development. The primary applications stem from the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage.

Key applications include:

- Metabolic Studies: **2-(2-Ethoxyethoxy)ethanol-d5** can be used to investigate the metabolic pathways of the parent compound. By tracking the deuterated label, researchers can identify metabolites and understand the biotransformation processes.
- Pharmacokinetic (PK) Studies: The use of a deuterated analogue allows for more accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
- Internal Standards: Due to its distinct mass, **2-(2-Ethoxyethoxy)ethanol-d5** is an excellent internal standard for quantitative analysis of the non-deuterated compound in biological matrices using mass spectrometry.[\[1\]](#)

## Experimental Protocol: Use as a Solvent in a Model Esterification Reaction

This protocol provides a general methodology for the use of **2-(2-Ethoxyethoxy)ethanol-d5** as a solvent in a laboratory-scale esterification reaction. The hygroscopic and combustible nature of the solvent requires careful handling.

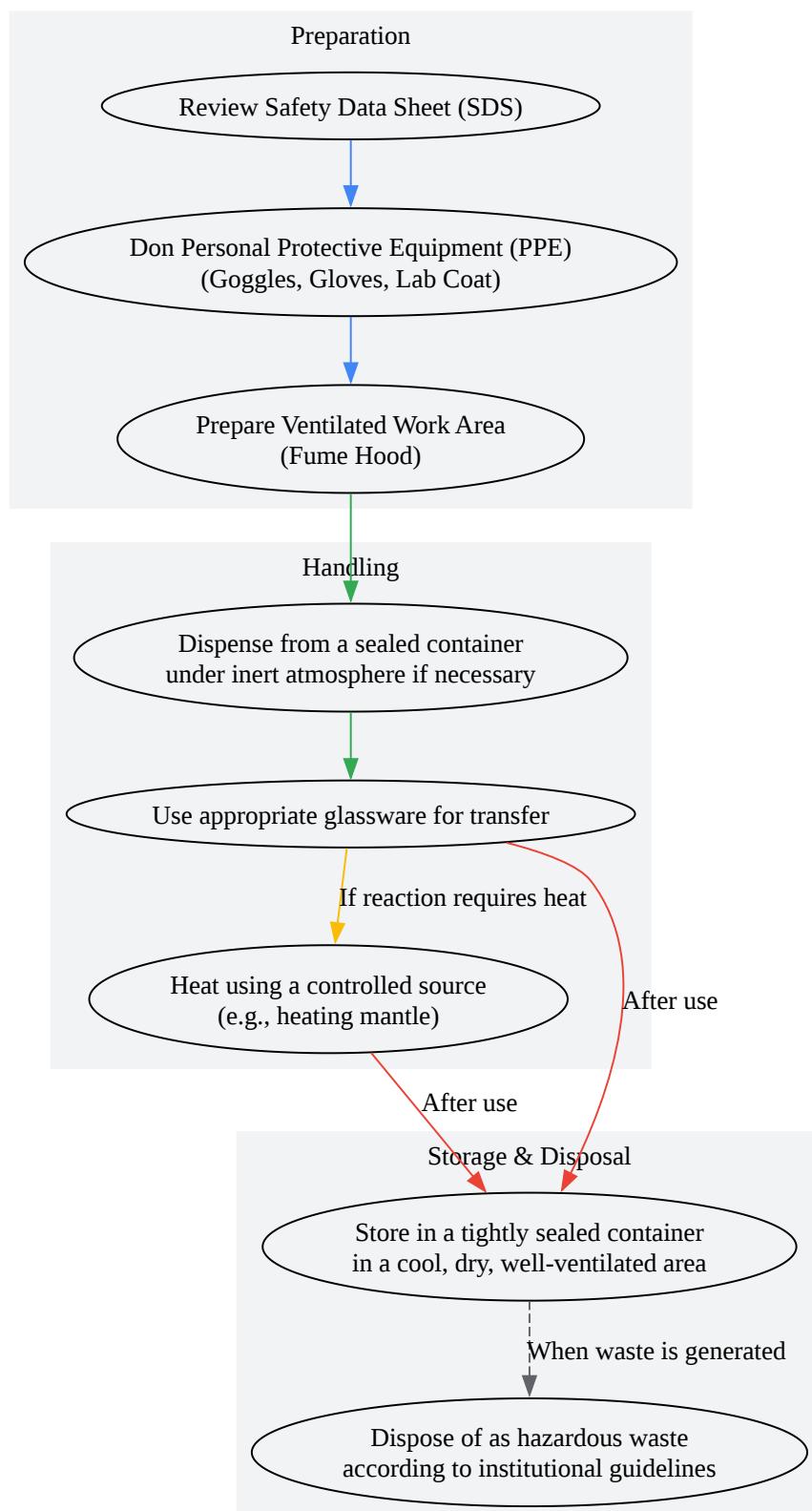
Objective: To synthesize ethyl acetate from acetic acid and ethanol using **2-(2-Ethoxyethoxy)ethanol-d5** as the solvent.

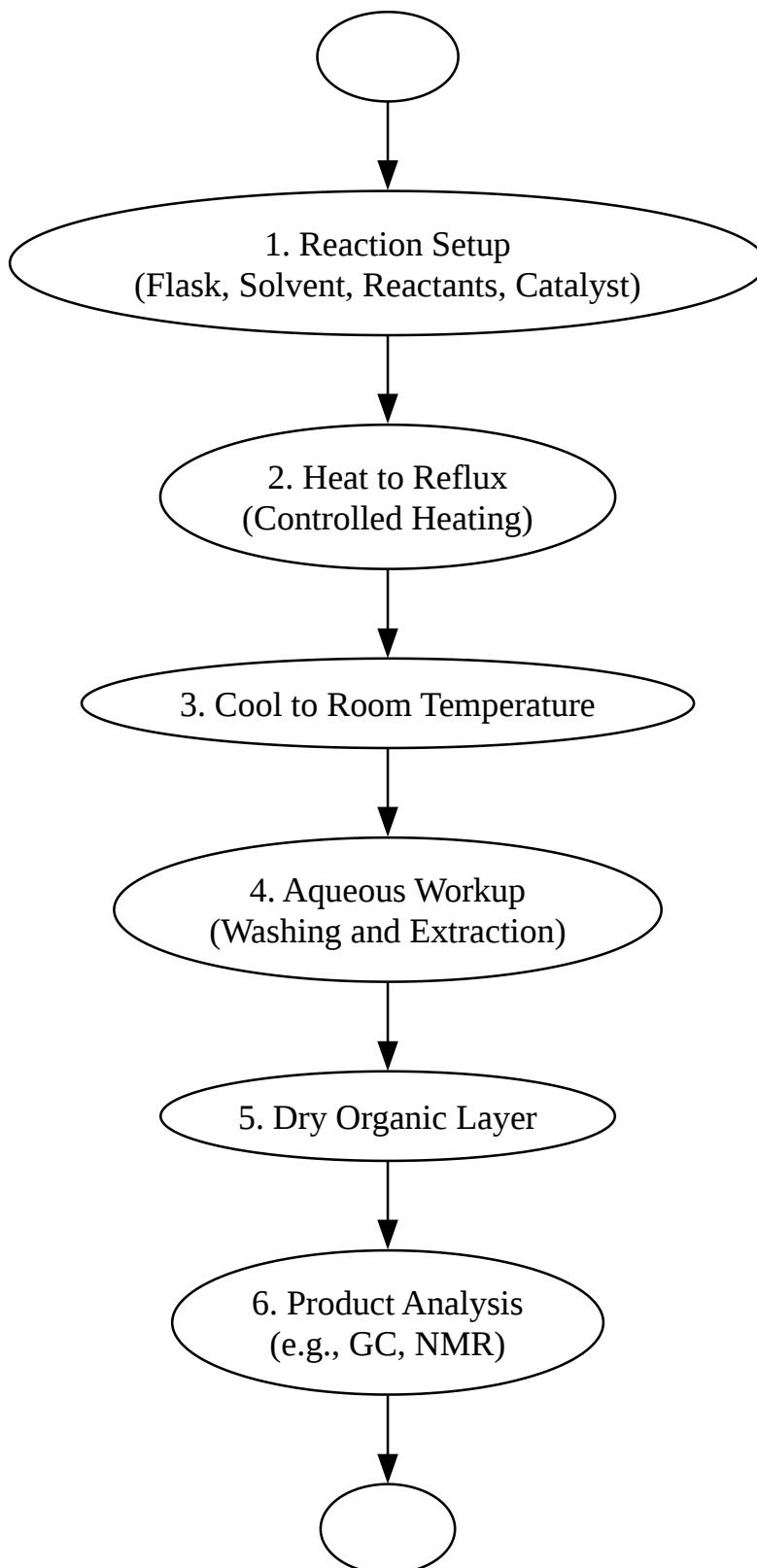
Materials:

- **2-(2-Ethoxyethoxy)ethanol-d5**
- Glacial acetic acid
- Ethanol
- Sulfuric acid (catalyst)
- Round-bottom flask
- Reflux condenser

- Heating mantle
- Magnetic stirrer and stir bar
- Drying tube (e.g., with calcium chloride)
- Standard glassware for workup (separatory funnel, beakers, etc.)
- Sodium bicarbonate solution (for neutralization)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate (drying agent)

Procedure:


- Reaction Setup:
  - Assemble a clean, dry round-bottom flask with a magnetic stir bar.
  - In a fume hood, add **2-(2-Ethoxyethoxy)ethanol-d5** (e.g., 50 mL) to the flask.
  - Add glacial acetic acid (e.g., 0.1 mol) and ethanol (e.g., 0.12 mol) to the solvent.
  - Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
  - Attach a reflux condenser to the flask and a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
- Reaction:
  - Heat the mixture to reflux using a heating mantle and stir the reaction mixture.
  - Maintain the reflux for a specified period (e.g., 1-2 hours) to allow the esterification to proceed.
- Workup:


- Allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter to remove the drying agent.

- Analysis:
  - The resulting solution of ethyl acetate in **2-(2-Ethoxyethoxy)ethanol-d5** can be analyzed by techniques such as Gas Chromatography (GC) to determine the yield of the reaction.

## Visualizations

## Signaling Pathway/Workflow Diagrams

[Click to download full resolution via product page](#)

[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 2-(2-Ethoxyethoxy)ethanol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Technical Guide: Physical and Chemical Characteristics of 2-(2-Ethoxyethoxy)ethanol-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597804#2-2-ethoxyethoxy-ethanol-d5-physical-characteristics>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

